N-Decanoyl-DL-homoserine lactone

Catalog No.
S785497
CAS No.
106983-36-2
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoyl-DL-homoserine lactone

CAS Number

106983-36-2

Product Name

N-Decanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)decanamide

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)

InChI Key

TZWZKDULKILUPV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

N-(2-oxotetrahydrofuran-3-yl)decanaMide

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O

N-Decanoyl-DL-homoserine lactone (N-Decanoyl-DL-HSL) and Quorum Sensing

N-Decanoyl-DL-homoserine lactone is a member of a group of molecules called N-acyl homoserine lactones (AHLs). AHLs play a crucial role in a cell-to-cell communication system known as quorum sensing in gram-negative bacteria [].

Bacteria use quorum sensing to monitor their population density. As the bacterial population grows, the concentration of AHLs in the surrounding environment increases. When the AHL concentration reaches a certain threshold, it triggers a coordinated response within the bacterial population. This response can involve changes in gene expression, leading to the activation of various cellular processes, such as:

  • Biofilm formation []
  • Virulence factor production []
  • Motility []

N-Decanoyl-DL-homoserine lactone as a Research Tool

N-Decanoyl-DL-HSL, along with other AHLs, is used as a research tool to study various aspects of quorum sensing in bacteria. Here are some specific applications:

  • Investigating the role of AHLs in regulating gene expression []
  • Understanding the mechanisms of bacterial communication and biofilm formation []
  • Developing strategies to disrupt quorum sensing and control bacterial infections []

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are important signaling molecules in quorum sensing for many Gram-negative bacteria. Its chemical formula is C₁₄H₂₅NO₃, and it is characterized by a homoserine lactone structure that is acylated with a decanoyl group. This compound plays a crucial role in bacterial communication, influencing various physiological processes such as biofilm formation, virulence, and bioluminescence.

  • N-Decanoyl-HSL acts as a signaling molecule in quorum sensing. When bacterial populations reach a certain density, they produce and release AHLs like N-Decanoyl-HSL into the surrounding environment [].
  • As the concentration of N-Decanoyl-HSL increases, it gets diffused and eventually binds to specific receptor proteins on the bacterial cells [].
  • This binding triggers a series of cellular responses, including changes in gene expression, leading to coordinated behaviors within the bacterial population [].
  • Research on the specific hazards of N-Decanoyl-HSL is limited. However, AHLs may play a role in bacterial virulence in some cases.
  • Further research is needed to determine the specific safety considerations for N-Decanoyl-HSL.
Typical of acyl homoserine lactones:

  • Hydrolysis: Under aqueous conditions, it can hydrolyze to form N-decanoyl homoserine and free fatty acids.
  • Cyclization: The lactone ring can undergo ring-opening reactions under basic or acidic conditions, leading to the formation of linear peptides.
  • Reactions with Nucleophiles: The carbonyl group in the lactone can react with nucleophiles, facilitating various synthetic pathways.

These reactions contribute to its functionality in biological systems and its utility in synthetic chemistry.

N-Decanoyl-DL-homoserine lactone exhibits significant biological activity:

  • Quorum Sensing: It acts as an autoinducer in bacterial populations, regulating gene expression based on cell density. This regulation affects processes such as biofilm formation and virulence factor production.
  • Oxidative Stress Response: Studies indicate that this compound influences oxidative stress responses in bacteria like Salmonella enterica, enhancing their resistance to oxidative damage by modulating thiol levels and protein profiles .
  • Biofilm Formation: It has been shown to enhance biofilm formation in various bacterial species, contributing to their survival and pathogenicity .

N-Decanoyl-DL-homoserine lactone can be synthesized through several methods:

  • Acylation of Homoserine Lactone: This involves the reaction of homoserine lactone with decanoic acid or its derivatives under suitable conditions (e.g., acid catalysis).
  • Chemical Synthesis: Various synthetic routes have been developed that include multiple steps such as protection-deprotection strategies and coupling reactions.
  • Biotechnological Approaches: Some methods utilize engineered bacterial strains capable of producing this compound through fermentation processes.

The applications of N-Decanoyl-DL-homoserine lactone span various fields:

  • Microbial Ecology: Used as a model compound for studying quorum sensing mechanisms.
  • Biotechnology: Its role in biofilm formation makes it valuable for developing bioengineering applications, including wastewater treatment systems.
  • Pharmaceutical Research: Investigated for its potential role in modulating bacterial virulence and resistance mechanisms.

Interaction studies involving N-Decanoyl-DL-homoserine lactone focus on its effects on microbial communities and individual species:

  • Cross-Species Communication: Research indicates that this compound can influence the behavior of non-producing species through receptor-mediated interactions.
  • Impact on Metabolic Pathways: It has been shown to alter metabolic profiles in bacteria, affecting various biochemical pathways related to stress responses and nutrient utilization .

N-Decanoyl-DL-homoserine lactone shares structural and functional similarities with other N-acyl homoserine lactones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-Butyryl-DL-homoserine lactoneShort-chain AHLInfluences motility and biofilm formation
N-Hexanoyl-DL-homoserine lactoneMedium-chain AHLAffects virulence factors more prominently
N-Dodecanoyl-DL-homoserine lactoneLong-chain AHLStronger influence on oxidative stress response

Uniqueness of N-Decanoyl-DL-homoserine Lactone

N-Decanoyl-DL-homoserine lactone is particularly unique due to its chain length, which allows for specific interactions within microbial communities that shorter or longer chain homologs may not achieve. Its ability to modulate both oxidative stress responses and biofilm development makes it a critical compound for understanding bacterial communication and pathogenicity.

Acyl-Homoserine Lactone (AHL) Signaling Networks

AHLs are small diffusible molecules that mediate QS in proteobacteria. C10-HSL, characterized by a 10-carbon acyl chain bonded to a homoserine lactone ring, exhibits both hydrophobic and hydrophilic properties, enabling efficient diffusion across bacterial membranes. Over 50 gram-negative species utilize AHLs for intercellular communication, including pathogens like Pseudomonas aeruginosa and Acinetobacter nosocomialis.

AHL signaling networks operate through a concentration-dependent feedback loop:

  • Basal Production: At low cell density, AHL synthases (e.g., LuxI) produce minimal C10-HSL.
  • Threshold Activation: As populations grow, C10-HSL accumulates, binding LuxR-type receptors to initiate transcriptional activation.
  • Phenotypic Regulation: Activated LuxR-C10-HSL complexes upregulate genes for biofilm formation, virulence factors, and antibiotic resistance.

Table 1: Key Properties of C10-HSL

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₅NO₃
Molecular Weight255.35 g/mol
SolubilityDMSO, DMF (~30 mg/mL)
Bioactive Concentration50 nM–5 μM (varies by species and context)

LuxI-LuxR Paradigms in Gram-Negative Bacteria

The LuxI-LuxR system is the canonical QS mechanism in gram-negative bacteria:

  • LuxI Synthases: Catalyze C10-HSL synthesis using S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP). For example, Vibrio fischeri LuxI produces 3-oxo-C6-HSL, while homologs in P. aeruginosa generate C10-HSL.
  • LuxR Receptors: Bind C10-HSL to form dimers that activate virulence promoters. Structural studies reveal that C10-HSL binding induces conformational changes in LuxR, enabling DNA interaction.

Notably, some LuxR homologs (e.g., QscR in P. aeruginosa) exhibit broad specificity, responding to multiple AHLs, including C10-HSL and 3OC12-HSL. This plasticity allows bacteria to integrate signals from diverse microbial communities.

C10-HSL Synthesis and Autoinducer Production

C10-HSL biosynthesis involves two substrates:

  • SAM: Provides the homoserine lactone moiety.
  • Decanoyl-ACP: Supplies the acyl chain via fatty acid biosynthesis pathways.

Key Enzymatic Steps:

  • Acyl Transfer: LuxI transfers the decanoyl group from decanoyl-ACP to SAM.
  • Lactonization: Intramolecular esterification forms the homoserine lactone ring.

Synthetic Routes:

  • Organic Synthesis: Cost-effective methods for C10-HSL production involve coupling decanoic acid derivatives with homoserine lactone, achieving >97% purity.
  • Biocatalysis: Recombinant LuxI enzymes in E. coli enable scalable AHL production.

Regulation of Virulence Factors and Biofilm Formation

C10-HSL directly modulates bacterial pathogenicity:

Virulence Regulation:

  • In A. nosocomialis, C10-HSL upregulates type IV pili and efflux pumps, enhancing host tissue adhesion and antibiotic tolerance.
  • P. aeruginosa uses C10-HSL to activate the antABC and catBCA operons, which degrade anthranilate—a precursor for toxic quinolone signals.

Biofilm Dynamics:

  • Formation: C10-HSL promotes extracellular polymeric substance (EPS) production, critical for biofilm matrix integrity.
  • Dispersal: Sub-inhibitory C10-HSL concentrations (≤50 nM) destabilize mature biofilms by downregulating adhesin genes (e.g., pelA, pslA).

Table 2: C10-HSL Effects on Biofilms (Selected Studies)

OrganismC10-HSL ConcentrationEffect on BiofilmReference
P. aeruginosa5 μM70% reduction in biomass
A. nosocomialis80 μMEnhanced pellicle formation
Methanogenic granules5,000 nMIncreased EPS production

Receptor Specificity and Signal Transduction

N-Decanoyl-DL-homoserine lactone exhibits distinct binding affinities for LuxR-type receptors, which govern its activity in canonical QS pathways. Structural analyses of TraR, a LuxR homolog in Agrobacterium tumefaciens, reveal that the homoserine lactone moiety interacts with conserved residues (e.g., Trp-57, Asp-70) in the ligand-binding domain (LBD), while the decanoyl chain occupies a hydrophobic pocket lined with variable residues (e.g., Tyr-53, Leu-40) [4]. This dual interaction ensures high specificity: the lactone core stabilizes the receptor fold, whereas the acyl chain length determines binding compatibility [4]. For instance, Pseudomonas aeruginosa LasR preferentially binds 3-oxo-C12-HSL but exhibits limited responsiveness to N-decanoyl-DL-homoserine lactone due to steric clashes with shorter acyl chains [4].

In LuxR-independent pathways, N-decanoyl-DL-homoserine lactone activates gene expression through alternative regulators. In P. aeruginosa LasR-RhlR-QscR triple mutants, this AHL induces antA and catB transcription by modulating AntR, an anthranilate-dependent activator [3]. AntR levels rise earlier in growth phases when N-decanoyl-DL-homoserine lactone is present, bypassing traditional QS circuits [3]. This mechanism highlights the compound’s versatility in regulating stress-response pathways even in the absence of canonical receptors.

Table 1: Transcript Levels of catB and antA in P. aeruginosa Strains Exposed to N-Decanoyl-DL-Homoserine Lactone [3]

StraincatB Fold ChangeantA Fold Change
LasR-RhlR-QscR mutant55x4.3x
LasR-RhlR-QscR mutant + C10-HSL93x6.5x
Wild-type (PAO1)20x5x

Cross-Regulation Between LuxR Homologs

N-Decanoyl-DL-homoserine lactone mediates cross-talk between LuxR paralogs, enabling integrated control of virulence and metabolism. In P. aeruginosa, QscR—a LuxR homolog—orchestrates a sub-regulon that responds to both 3-oxo-C12-HSL (via LasR) and N-decanoyl-DL-homoserine lactone [3]. This redundancy ensures robust activation of shared targets like antABC under diverse signaling conditions. Phylogenetic studies further suggest horizontal gene transfer of LuxI/LuxR systems between Gram-positive Actinobacteria and Gram-negative Proteobacteria, enabling cross-kingdom recognition of AHLs [2]. For example, Bacillus species acquired LuxR homologs that bind N-decanoyl-DL-homoserine lactone, linking QS to sporulation in nutrient-limited environments [2].

LuxM Homologues and Non-Canonical AHL Synthesis

Positive Feedback Amplification in AHL Systems

The positive feedback amplification mechanism in N-acyl-homoserine lactone systems represents one of the most sophisticated regulatory circuits found in bacterial communication networks. This system operates through a carefully orchestrated series of molecular interactions that create self-reinforcing loops, enabling rapid and synchronized population responses to environmental stimuli.

The fundamental architecture of positive feedback amplification in C10-HSL systems involves two interconnected regulatory loops, each serving distinct but complementary functions. The primary loop, designated as the LuxI-mediated positive feedback, centers on the autoinduction of signal molecule production. When C10-HSL molecules accumulate in the extracellular environment and reach threshold concentrations, they bind to their cognate LuxR-type receptor proteins. This binding event triggers a conformational change in the receptor, enabling it to function as a transcriptional activator that binds to specific DNA sequences known as lux-boxes in the promoter regions of target genes.

The LuxR-C10-HSL complex demonstrates remarkable specificity in its transcriptional regulatory activity, with particular affinity for the promoter region of the luxI gene that encodes the C10-HSL synthase enzyme. This creates a direct positive feedback loop where the presence of the signal molecule enhances its own production, leading to exponential increases in C10-HSL concentration once the initial threshold is exceeded. Mathematical modeling of this system reveals that the fold-amplification factor can range from 10 to 1000-fold, depending on the specific bacterial species and environmental conditions.

The secondary positive feedback loop involves the autoregulation of the LuxR receptor itself. Experimental evidence from quantitative reverse transcription polymerase chain reaction analyses demonstrates that C10-HSL-bound LuxR complexes can activate transcription of their own luxR genes, leading to increased receptor protein synthesis. This autoregulatory mechanism serves multiple critical functions in the overall system dynamics. First, it increases the cellular concentration of receptor proteins, enhancing the sensitivity of individual cells to C10-HSL signals. Second, it provides a buffering mechanism that maintains high levels of LuxR-C10-HSL complexes even when signal concentrations fluctuate.

The kinetic properties of positive feedback amplification in C10-HSL systems exhibit distinct temporal characteristics that distinguish them from simple transcriptional activation. Time-course analyses reveal that the system displays a characteristic lag period during which C10-HSL accumulates gradually, followed by a rapid exponential phase once the threshold concentration is reached. This biphasic response pattern reflects the nonlinear dynamics inherent in positive feedback systems, where small increases in signal concentration near the threshold can trigger dramatically amplified responses.

Population-level studies using flow cytometry and single-cell fluorescence microscopy have revealed that positive feedback amplification generates remarkable synchronization within bacterial populations. When wild-type bacterial cultures are compared to engineered strains lacking positive feedback regulation, the natural systems demonstrate significantly tighter temporal coordination in their quorum sensing responses. This synchronization emerges from the rapid signal amplification that occurs once threshold concentrations are reached, creating a population-wide switch from the uninduced to the fully induced state within a narrow time window.

The molecular mechanisms underlying positive feedback amplification involve sophisticated protein-DNA interactions that are influenced by multiple factors including DNA topology, protein stoichiometry, and cooperative binding effects. Structural studies indicate that LuxR-type proteins function as homodimers when bound to C10-HSL, with each dimer recognizing palindromic DNA sequences within lux-box promoter elements. The binding affinity of these protein-DNA complexes is dramatically enhanced by the presence of C10-HSL, with dissociation constants decreasing by several orders of magnitude upon signal binding.

Environmental factors exert significant influence on positive feedback amplification efficiency. Temperature variations affect both the stability of C10-HSL molecules and the kinetics of protein-DNA interactions. Studies with Vibrio alginolyticus demonstrate that C10-HSL-mediated positive feedback shows optimal activity at temperatures between 16°C and 28°C, with reduced efficiency at higher temperatures due to increased signal degradation rates. Similarly, pH changes in the growth medium can affect the protonation state of C10-HSL molecules, altering their binding affinity for LuxR-type receptors.

The evolutionary significance of positive feedback amplification in C10-HSL systems becomes apparent when considering the selective pressures that favor synchronized population responses. Mathematical modeling studies indicate that positive feedback provides adaptive advantages in environments where coordinated group behaviors are essential for survival. These behaviors include the production of costly extracellular enzymes, the formation of protective biofilms, and the expression of virulence factors that are only effective when produced by sufficient numbers of cells.

Comparative analyses across different bacterial species reveal that the strength of positive feedback amplification is fine-tuned to match the ecological requirements of each organism. Species that inhabit highly variable environments tend to exhibit stronger positive feedback responses, enabling rapid adaptation to changing conditions. Conversely, organisms in stable environments often display more moderate amplification factors, presumably to avoid excessive resource expenditure on signal production.

The implications of positive feedback amplification extend beyond basic bacterial physiology to encompass practical applications in biotechnology and medicine. Understanding these mechanisms has enabled the development of engineered bacterial circuits for population control applications. Synthetic biology approaches utilize modified positive feedback systems to create programmable population density controllers that can maintain bacterial cultures at predetermined cell densities.

Recent advances in single-cell analysis techniques have revealed additional layers of complexity in positive feedback amplification systems. Stochastic fluctuations in gene expression can create heterogeneity within bacterial populations, leading to subpopulations with different responses to C10-HSL signals. This heterogeneity may serve as a bet-hedging strategy, allowing populations to maintain diversity in their responses to environmental challenges.

The therapeutic potential of targeting positive feedback amplification in pathogenic bacteria has generated significant interest in the development of quorum sensing inhibitors. Compounds that specifically interfere with C10-HSL-LuxR interactions can disrupt positive feedback loops, preventing the coordinated expression of virulence factors. This approach offers a novel strategy for combating bacterial infections without directly killing the pathogens, potentially reducing selective pressure for resistance development.

Role of C10-HSL in Multispecies Biofilm Dynamics

The role of N-decanoyl-homoserine lactone in multispecies biofilm dynamics represents a complex interplay of competitive and cooperative interactions that shape the structure, function, and stability of bacterial communities. These dynamics are particularly significant in natural environments where diverse bacterial species coexist within biofilm matrices, creating intricate networks of chemical communication that influence community composition and behavior.

Multispecies biofilms exhibit fundamentally different properties compared to single-species systems, with C10-HSL serving as both an intraspecies coordinator and an interspecies signal molecule. The concentration gradients of C10-HSL within biofilm matrices create spatially distinct microenvironments that can selectively activate different bacterial populations based on their sensitivity thresholds. This spatial organization contributes to the formation of structured communities where different species occupy specific niches within the biofilm architecture.

Vibrio alginolyticus provides a compelling example of how C10-HSL, specifically in its 3-oxo-C10-HSL form, influences multispecies biofilm dynamics through strain-specific responses. Experimental studies demonstrate that the effects of exogenous 3-oxo-C10-HSL on biofilm formation are highly dependent on both the producing strain and the environmental conditions. Some V. alginolyticus strains show enhanced biofilm formation when exposed to moderate concentrations of 3-oxo-C10-HSL (10-20 μM), while others exhibit inhibitory responses at higher concentrations. This strain-specificity suggests that C10-HSL functions as a fine-tuning mechanism that allows different members of the same species to adopt distinct ecological roles within multispecies communities.

The temperature-dependent effects of C10-HSL on biofilm dynamics add another layer of complexity to multispecies interactions. At 16°C, V. alginolyticus strains demonstrate enhanced sensitivity to 3-oxo-C10-HSL, with biofilm formation being promoted at lower signal concentrations compared to higher temperatures. This temperature sensitivity creates seasonal variations in biofilm community structure, with different species becoming dominant as environmental conditions change. The morphological changes observed in response to 3-oxo-C10-HSL include alterations in biofilm thickness, roughness, and cell aggregation patterns, all of which affect the accessibility of nutrients and oxygen within the biofilm matrix.

Pseudomonas aeruginosa biofilms demonstrate sophisticated multispecies dynamics where C10-HSL interacts with other quorum sensing molecules to create hierarchical regulatory networks. The Las and Rhl quorum sensing systems in P. aeruginosa respond to different AHL molecules, with C10-HSL serving as a cross-talk signal that can influence both pathways. When P. aeruginosa coexists with other bacterial species in biofilms, the presence of C10-HSL can alter the competitive balance by modulating the expression of antimicrobial compounds and nutrient acquisition systems. Quantitative image analysis of mixed-species biofilms reveals that P. aeruginosa typically comprises 74.8% to 76.7% of the total biovolume when its quorum sensing systems are functional, but this dominance is reduced when C10-HSL signaling is disrupted.

The phenomenon of quorum sensing cross-talk represents a critical mechanism through which C10-HSL influences multispecies biofilm dynamics. Many bacterial species produce AHL molecules with overlapping structural features, including compounds with masses corresponding to C10-HSL, C12-HSL, and other medium-chain AHLs. This molecular overlap enables bacterial communities to engage in interspecies communication, where AHL molecules produced by one species can activate or inhibit quorum sensing systems in other species. The promiscuity of LuxR-type receptors allows them to recognize non-cognate AHL molecules, creating networks of cross-regulation that can either promote cooperation or intensify competition between species.

Roseobacteraceae communities provide excellent examples of how C10-HSL mediates complex multispecies interactions through cross-talk mechanisms. Within these communities, multiple bacterial strains produce AHL molecules with overlapping masses, including compounds corresponding to C5-HSL, C10-HSL, and C12-HSL. The synthetic community experiments demonstrate that strains producing different AHL profiles can influence each other's behavior through shared signaling pathways. When the PhaI synthase gene is disrupted in one community member, preventing the production of 3-oxo-C12:1-HSL, the overall community dynamics change significantly, with increased biofilm formation and altered competitive relationships.

The competitive aspects of C10-HSL-mediated multispecies interactions are exemplified by the relationship between Escherichia coli and Serratia plymuthica in mixed biofilms. E. coli possesses the SdiA receptor protein, which can detect AHL molecules including C10-HSL, but lacks the ability to produce its own AHL signals. This creates an eavesdropping relationship where E. coli can respond to C10-HSL signals produced by other bacterial species without contributing to the signal pool. However, when S. plymuthica produces sufficient quantities of AHL molecules, it can activate its own quorum sensing system to express antibacterial factors that suppress E. coli growth. This creates a density-dependent competitive interaction where the relative abundance of each species determines the outcome of their interaction.

The temporal dynamics of C10-HSL production in natural biofilms reveal sophisticated patterns of succession and community development. Gas chromatography-mass spectrometry analyses of marine biofilms demonstrate that AHL profiles change dramatically during biofilm maturation, with short-chain AHLs dominating in early stages and longer-chain molecules like C10-HSL becoming more prevalent as biofilms age. This temporal shift reflects changes in the bacterial community composition, with different species becoming dominant at different stages of biofilm development. Terminal restriction fragment length polymorphism analysis confirms that AHL-producing bacteria, particularly Vibrio species, are among the pioneer colonizers of surfaces, establishing the initial chemical communication networks that guide subsequent community assembly.

The regulatory mechanisms controlling C10-HSL production in multispecies biofilms involve complex feedback loops that integrate information about population density, species composition, and environmental conditions. Activated sludge communities demonstrate that C10-HSL concentrations can be three-fold higher in granular biofilms compared to floccular forms, reflecting the increased cell density and altered diffusion characteristics of the granular matrix. This concentration gradient creates selective pressure for bacterial species that can either produce or respond to C10-HSL, leading to the enrichment of specific taxa in different biofilm morphologies.

The metabolic implications of C10-HSL-mediated multispecies interactions extend beyond simple signaling to encompass coordinated resource utilization and waste management. Synthetic community studies reveal that bacterial strains with different AHL profiles can coordinate their metabolic activities through shared signaling pathways. This coordination can lead to more efficient utilization of available nutrients and reduced accumulation of toxic metabolites, creating mutualistic relationships that benefit all community members. The secondary metabolite production patterns in these communities are influenced by the specific AHL molecules present, with C10-HSL contributing to the regulation of antimicrobial compound synthesis.

The spatial organization of multispecies biofilms is profoundly influenced by C10-HSL gradients, which create distinct microenvironments within the biofilm matrix. Confocal laser scanning microscopy studies reveal that different bacterial species occupy specific spatial niches within biofilms, with their distribution patterns correlating with local C10-HSL concentrations. Species with high sensitivity to C10-HSL tend to concentrate in regions with elevated signal levels, while those with lower sensitivity or antagonistic responses are found in areas with reduced signal concentrations. This spatial segregation can lead to the formation of distinct functional zones within biofilms, each characterized by specific metabolic activities and gene expression patterns.

The clinical relevance of C10-HSL-mediated multispecies biofilm dynamics is particularly evident in chronic infections where multiple bacterial species coexist. Cystic fibrosis lung infections often involve complex communities containing P. aeruginosa, Staphylococcus aureus, and other opportunistic pathogens. The C10-HSL signals produced by P. aeruginosa can influence the behavior of other community members, potentially affecting antibiotic resistance, virulence factor production, and biofilm stability. Understanding these interactions is crucial for developing effective treatment strategies that target the entire microbial community rather than individual species.

The environmental factors that influence C10-HSL-mediated multispecies biofilm dynamics include pH, temperature, oxygen availability, and nutrient concentration. Changes in these parameters can alter both the stability of C10-HSL molecules and the sensitivity of bacterial receptors, leading to shifts in community composition and behavior. Climate change projections suggest that rising temperatures and changing pH levels in marine environments could significantly impact C10-HSL-mediated biofilm dynamics, with potential consequences for ecosystem function and stability.

The evolutionary implications of C10-HSL-mediated multispecies interactions are reflected in the diversity of receptor proteins and signal molecules found across different bacterial taxa. Phylogenetic analyses reveal that the ability to produce and respond to C10-HSL has evolved multiple times independently, suggesting strong selective pressure for participation in these communication networks. The maintenance of cross-reactivity between different AHL molecules indicates that the benefits of interspecies communication outweigh the costs of reduced signal specificity.

Biotechnological applications of C10-HSL-mediated multispecies biofilm dynamics are emerging in areas such as wastewater treatment, bioremediation, and industrial fermentation. Engineered bacterial communities that utilize C10-HSL signaling can be designed to perform specific functions more efficiently than single-species systems. These applications take advantage of the natural coordination mechanisms that have evolved in bacterial communities, providing more robust and stable biotechnological processes.

The future research directions in C10-HSL-mediated multispecies biofilm dynamics include the development of more sophisticated experimental model systems that can capture the complexity of natural bacterial communities. Advanced analytical techniques such as single-cell RNA sequencing and spatial transcriptomics are beginning to reveal the detailed molecular mechanisms underlying multispecies interactions. These approaches will enable a more complete understanding of how C10-HSL and other signaling molecules coordinate the behavior of complex bacterial communities in natural and engineered systems.

Data Tables

Table 1: Physicochemical Properties of N-Decanoyl-DL-homoserine lactone (C10-HSL)

PropertyValueReference
Molecular FormulaC₁₄H₂₅NO₃
Molecular Weight (g/mol)255.35
CAS Number106983-36-2 (DL-form), 177315-87-6 (L-form)
IUPAC NameN-decanoyl-DL-homoserine lactone
Common NamesC10-HSL, N-C10-HSL, Decanoyl-HSL
Melting Point (°C)111-114
Boiling Point (°C)466.1 ± 34.0
Density (g/cm³)1.02 ± 0.1
Solubility (Water)Slightly soluble
Solubility (Organic)Soluble in DMSO, DMF, chloroform, methanol
Optical Activity[α]/D -24±3°, c = 0.2 in methanol (L-form)
StabilityStable at +4°C for ≥2 years
Storage Temperature-20°C to +4°C
AppearanceWhite powder/solid
Purity (Commercial)≥96-98% (HPLC/GC)
Biological ActivityQuorum sensing autoinducer
Acyl Chain Length10 carbons
Substitution at C3None (unsubstituted)
Membrane PermeabilityFreely diffusible

Table 2: Positive Feedback Amplification Components in AHL Quorum Sensing Systems

ComponentFunctionMechanismRole in C10-HSL SystemsReference
LuxI SynthaseSynthesizes N-acyl-homoserine lactonesUses S-adenosylmethionine as substrateProduces C10-HSL autoinducer
LuxR ReceptorBinds AHL molecules when presentUndergoes conformational change upon AHL bindingRecognizes C10-HSL with varying specificity
AHL Signal MoleculeDiffuses freely through cell membraneAccumulates in environment with cell densityMedium-chain AHL with 10-carbon acyl chain
LuxR-AHL ComplexActivates transcription of target genesForms homo-dimers, binds to lux-box sequencesActivates biofilm and virulence genes
Target Gene ActivationIncreases expression of luxI and luxRTranscriptional activation at promoter regionsControls population density regulation
Positive Feedback Loop 1LuxR-AHL complex activates luxI expressionIncreases AHL production (signal amplification)Enhances C10-HSL production rate
Positive Feedback Loop 2LuxR-AHL complex activates luxR expressionIncreases receptor availability (sensitivity)Maintains high sensitivity to C10-HSL
Autoinduction ThresholdCritical AHL concentration for activationTypically 10-100 nM for most systemsSpecies-specific threshold concentrations
Population SynchronizationCoordinates population-wide responsesRapid switch from OFF to ON stateCoordinates multispecies biofilm behavior
Amplification FactorFold-increase in signal production10-1000 fold increase possibleEnables rapid quorum establishment

Table 3: Role of C10-HSL in Multispecies Biofilm Dynamics

Bacterial SpeciesC10-HSL ProductionBiofilm FunctionMultispecies EffectsConcentration RangeReference
Vibrio alginolyticusHigh (3-oxo-C10-HSL)Promotes/inhibits formation (strain-dependent)Temperature-dependent biofilm regulation1-100 μM (optimal 10-20 μM)
Pseudomonas aeruginosaModerateRegulates Las/Rhl systemsDominates in P. aeruginosa biofilmsnM to μM range
Chromobacterium violaceumAntagonist responseInhibits violacein productionQuorum sensing antagonismInhibitory at >100 nM
Hafnia alveiDetected in biofilmsEnhances surface attachmentStainless steel biofilm formationDetected by biosensors
Roseobacteraceae communityCross-talk signalingMediates interspecies communicationCoordinates community metabolismVariable cross-talk levels
Escherichia coliReceptor only (SdiA)Responds to external AHLsEavesdropping on other speciesResponds to external signals
Serratia plymuthicaModulates competitionControls antibiotic productionReduces E. coli competitionDensity-dependent effects
Agrobacterium tumefaciensCompetitive interactionsModulates Ti plasmid functionsAffects mixed biofilm architectureCompetitive concentrations
Mixed marine biofilmsDominant in aged biofilmsFacilitates community maturationShifts from short to long-chain dominanceIncreases with biofilm age
Activated sludge communitiesAccumulates in granulesControls granule formationRegulates community composition3-fold higher in granules

XLogP3

3.7

Dates

Last modified: 08-15-2023

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